4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
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Overview
Description
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate
Uniqueness
4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its trifluoromethylsulfonyl group enhances its reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C17H18F4O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[1-fluoro-5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H18F4O5S/c1-16(2,3)15(22)25-13-9-8-10-11(14(13)18)6-4-5-7-12(10)26-27(23,24)17(19,20)21/h7-9H,4-6H2,1-3H3 |
InChI Key |
DSJFAWDSAVOHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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